![molecular formula C5H4Cl2N2O2S B13771586 2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)
2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with dichloro, nitro, and methyl groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole typically involves multistep reactions. One common method includes:
Nitration: Introduction of the nitro group using nitric acid.
Halogenation: Addition of chlorine atoms through halogenation reactions.
Thiazole Ring Formation: Cyclization reactions involving sulfur and nitrogen sources.
Industrial Production Methods
Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron in acidic medium.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an antitumor agent due to its ability to inhibit cancer cell growth.
Industry: Utilized in the production of dyes, fungicides, and biocides
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Action: Disrupts bacterial cell wall synthesis and inhibits enzyme activity.
Antitumor Action: Induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-1,3-thiazole: Lacks the nitro group, resulting in different biological activities.
4-Methyl-1,3-thiazole: Lacks both dichloro and nitro groups, leading to reduced antimicrobial properties
Eigenschaften
Molekularformel |
C5H4Cl2N2O2S |
|---|---|
Molekulargewicht |
227.07 g/mol |
IUPAC-Name |
2-[dichloro(nitro)methyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H4Cl2N2O2S/c1-3-2-12-4(8-3)5(6,7)9(10)11/h2H,1H3 |
InChI-Schlüssel |
WGZCAAFHRUWDQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C([N+](=O)[O-])(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


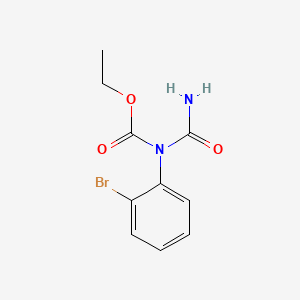
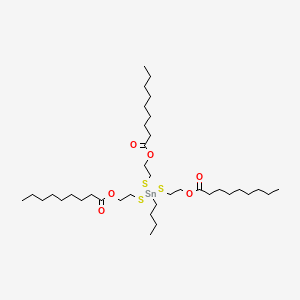
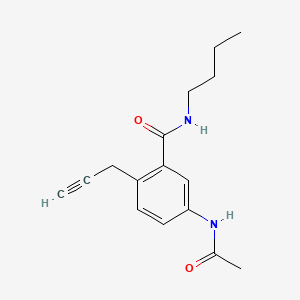
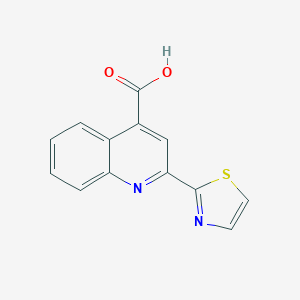
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
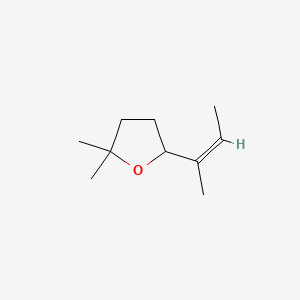
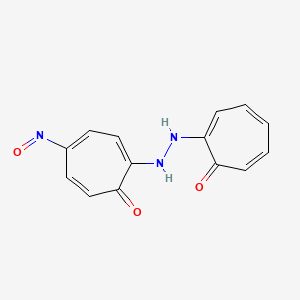
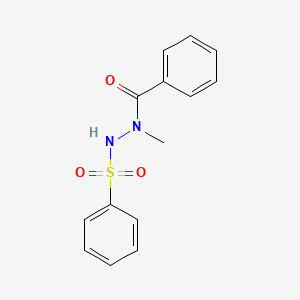
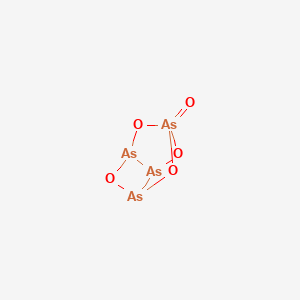
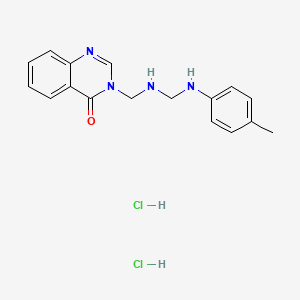

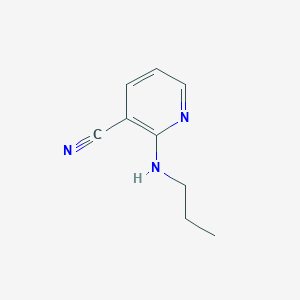
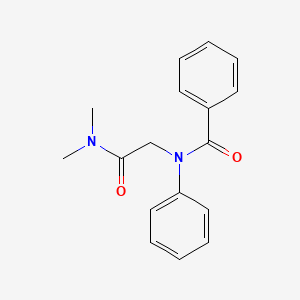
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
